4-Hydroxyazobenzene
Overview
Description
4-Hydroxyazobenzene is an important synthetic intermediate widely used in the synthesis of azobenzene derivatives and for various scientific research applications. It is a compound that exhibits interesting chemical and physical properties, which have been the subject of several studies .
Synthesis Analysis
The synthesis of 4-hydroxyazobenzene typically involves azo coupling reactions. Optimal reaction conditions such as the ratio of reactants, temperature, pH, and reaction time have been explored to improve the yield and purity of the product. The structure of the synthesized compound is usually confirmed through spectroscopic methods such as infrared spectrum analysis and melting point determination .
Molecular Structure Analysis
The molecular structure of 4-hydroxyazobenzene derivatives has been studied using various techniques. For instance, single crystal X-ray diffraction analyses have been employed to determine the crystal structure of derivatives like 4,4'-dihydroxyazobenzene . Density functional theory (DFT) calculations have been used to elucidate the stable structures and electronic properties of hydrogen-bonded 4-hydroxyazobenzene dimers, revealing that trans–trans dimers are significantly more stable than other configurations .
Chemical Reactions Analysis
The chemical behavior of 4-hydroxyazobenzene and its derivatives has been investigated through various studies. For example, the polarographic and voltammetric behavior of 3-allyl-4-hydroxyazobenzene was examined, showing the reduction of the azo group to an amino group in acidic media and a hydrazo step in neutral and basic media . The oxidation of 4-hydroxyazobenzene can lead to the formation of azoxy compounds, as demonstrated by the separation and characterization of such isomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydroxyazobenzene derivatives have been extensively studied. Liquid crystalline properties of 4-chloro-2'-hydroxy-4'-alkoxyazobenzenes were investigated, showing the presence of nematic and smectic A phases depending on the length of the alkoxy chain . The thermal, optical, and mechanical properties of 4,4'-dihydroxyazobenzene crystals were also studied, providing insights into their potential applications . Additionally, the low excitation energy band observed in the electronic spectra of some 4-hydroxyazobenzene derivatives has been assigned to an electronic transition of the type n–π*, indicating that these derivatives exist mainly in the true azo form .
Scientific Research Applications
Synthesis and Characterization
4-Hydroxyazobenzene is an essential synthetic intermediate widely used in the synthesis of azobenzene derivatives and for various scientific research purposes. A study by Xiong Xiang-yong (2012) focused on its preparation through azo coupling reactions, confirming its structure via infrared spectrum and melting point analysis, and determining optimal reaction conditions such as ratio, temperature, pH, and time (Xiong Xiang-yong, 2012).
Electrochemical Behavior
The electrochemical behavior of 4-hydroxyazobenzene derivatives has been studied, with particular attention to the reduction of the azo group in acidic media and the hydrazo step in neutral and basic media. This study by Necati Menek et al. (2004) suggested an electrode reaction mechanism for these compounds (Necati Menek, S. Başaran, G. Turgut, M. Odabaşoǧlu, 2004).
Antifungal Applications
Aqsa Zafar et al. (2022) synthesized 4-hydroxyazobenzene and evaluated its antifungal activity against Macrophomina phaseolina, a notorious soil-borne plant pathogen. This study highlighted its potential use in controlling M. phaseolina (Aqsa Zafar, A. Javaid, E. Ahmed, Iqra Khan, H. Shehzad, A. Anwar, 2022).
Photophysical Studies
4-Hydroxyazobenzene derivatives exhibit specific electronic transitions, providing insights into their photophysical properties. The study by M. R. Mahmoud et al. (1983) focused on the low excitation energy band of these derivatives, contributing to understanding their electronic spectra and structure (M. R. Mahmoud, S. Ibrahim, M. A. Hamed, 1983).
Nonlinear Optical Properties
Research by Daqiao Hu et al. (2015) explored the nonlinear optical properties of 4-hydroxyl azobenzene compounds, revealing significant insights into their behavior in different solvents and the impact of hydrogen bonding on these properties (Daqiao Hu, Wen-jun Wang, Rong-rong Wang, Bo Yang, Bo Yu, 2015).
Safety And Hazards
4-Hydroxyazobenzene may cause eye and skin irritation and may cause respiratory and digestive tract irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
properties
IUPAC Name |
4-phenyldiazenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYOBVMPDRKTNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022160, DTXSID70942923 | |
Record name | 4-Hydroxyazobenzene | |
Source | EPA DSSTox | |
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Record name | 4-(2-Phenylhydrazinylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or orange solid; [HSDB] Deep yellow powder; [MSDSonline] | |
Record name | 4-Hydroxyazobenzene | |
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Boiling Point |
220-230 °C @ 20 MM HG SLIGHT DECOMP | |
Record name | 4-HYDROXYAZOBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527 | |
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Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4), INSOL IN WATER; VERY SOL IN ALC & ETHER; SOL IN BENZENE, CONCN SULFURIC ACID & DIL ALKALI (YELLOW), Soluble in acetone, ethanol, benzene and ether, In water, 90 mg/l @ 20 °C | |
Record name | SID49674231 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 4-HYDROXYAZOBENZENE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000023 [mmHg], 2.31X10-7 mm Hg @ 25 °C | |
Record name | 4-Hydroxyazobenzene | |
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Record name | 4-HYDROXYAZOBENZENE | |
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Product Name |
4-Hydroxyazobenzene | |
Color/Form |
YELLOW LEAVES FROM BENZENE, ORANGE PRISMS FROM ALC | |
CAS RN |
1689-82-3, 20714-70-9 | |
Record name | 4-Hydroxyazobenzene | |
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Record name | 4-Hydroxyazobenzene | |
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Record name | (E)-4-Phenylazophenol | |
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Record name | 4-HYDROXYAZOBENZENE | |
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Record name | Phenol, 4-(2-phenyldiazenyl)- | |
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Record name | 4-Hydroxyazobenzene | |
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Record name | 4-(2-Phenylhydrazinylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
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Record name | 4-hydroxyazobenzene | |
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Record name | 4-HYDROXYAZOBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527 | |
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Melting Point |
155-157 °C | |
Record name | 4-HYDROXYAZOBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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